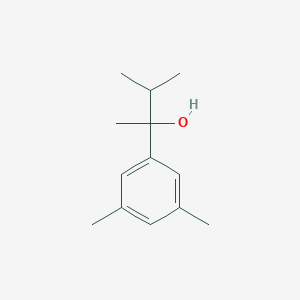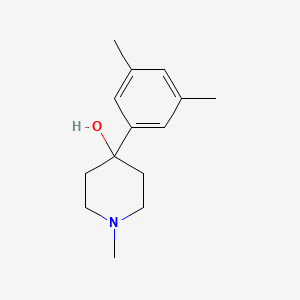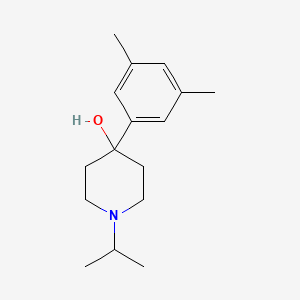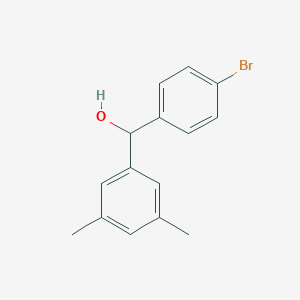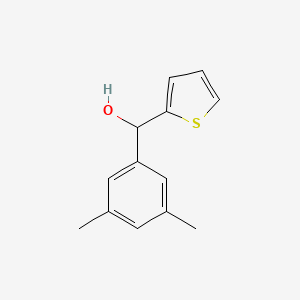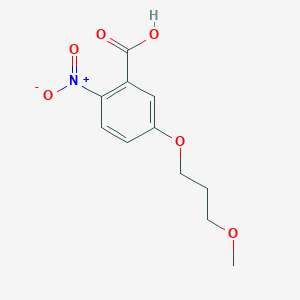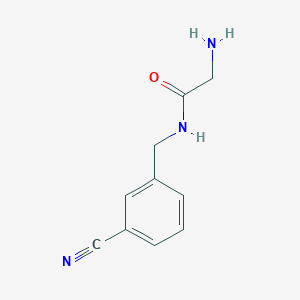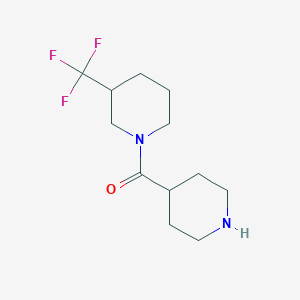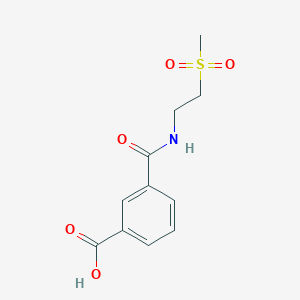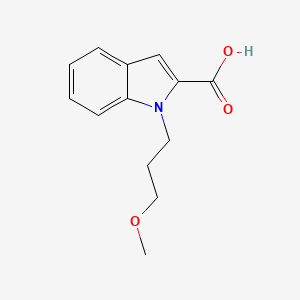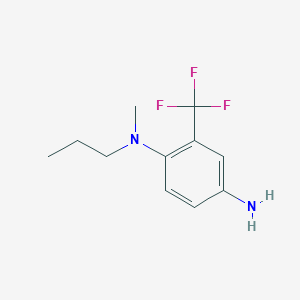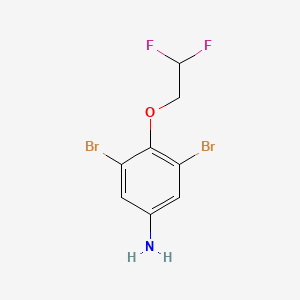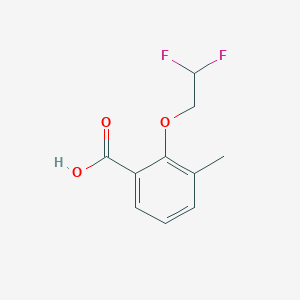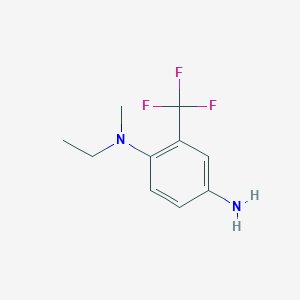
N1-Ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine is a chemical compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring, which is further substituted with ethyl and methyl groups at the nitrogen atoms of the benzene-1,4-diamine structure. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties and wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine typically involves the following steps:
Nitration: The starting material, 2-(trifluoromethyl)benzene, undergoes nitration to introduce nitro groups at the 1 and 4 positions of the benzene ring.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon) or iron and hydrochloric acid.
Ethyl and Methyl Substitution: The amino groups are subsequently alkylated using ethyl and methyl halides (e.g., ethyl iodide and methyl iodide) in the presence of a base (e.g., potassium carbonate).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography or recrystallization may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N1-Ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be further reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitrous acid may be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions may require strong acids or Lewis acids.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds.
Reduction: Secondary amines, tertiary amines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
N1-Ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which N1-Ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to biological targets, leading to specific biological responses. The exact mechanism may vary depending on the application, but it generally involves modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
N1-Methyl-2-(trifluoromethyl)benzene-1,4-diamine: Lacks the ethyl group.
N1-Ethyl-2-(trifluoromethyl)benzene-1,4-diamine: Lacks the methyl group.
2-(Trifluoromethyl)benzene-1,4-diamine: No ethyl or methyl groups.
Uniqueness: N1-Ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical properties and biological activity. This combination of substituents provides a balance of steric and electronic effects, making it distinct from its analogs.
Properties
IUPAC Name |
1-N-ethyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c1-3-15(2)9-5-4-7(14)6-8(9)10(11,12)13/h4-6H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOSYNYZDARHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=C(C=C(C=C1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
